

Feasibility of using disodium glutarate for nucleic acid extraction protocols.

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Compound of Interest

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Disodium Glutarate: A Novel Reagent for Nucleic Acid Extraction Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality nucleic acids is a foundational step in a vast array of molecular biology applications, from diagnostics and sequencing to gene expression analysis. Standard protocols often rely on a combination of detergents, chaotropic salts, and chelating agents to ensure efficient cell lysis and protection of nucleic acids from degradation. This document explores the theoretical feasibility of using **disodium glutarate** as a novel component in nucleic acid extraction buffers, offering detailed application notes and hypothetical protocols for its use.

Disodium glutarate, the sodium salt of the dicarboxylic acid glutaric acid, possesses properties that make it a promising candidate for nucleic acid extraction. Its buffering capacity and potential to chelate divalent metal ions suggest it could serve a dual function in lysis buffers, potentially streamlining protocols and offering an alternative to commonly used reagents like EDTA.

Principle and Potential Advantages

Disodium glutarate's utility in nucleic acid extraction is predicated on two key chemical properties:

- Buffering Capacity: Glutaric acid has two pKa values, approximately 4.34 and 5.22.^{[1][2]} This allows for the preparation of a buffer system that can maintain a stable pH in the slightly acidic to neutral range, which is often optimal for the initial stages of cell lysis and subsequent purification steps. Maintaining a stable pH is crucial for the integrity of nucleic acids.
- Chelating Activity: Like other dicarboxylic acids, glutarate can act as a chelating agent, binding divalent cations such as magnesium (Mg^{2+}). Magnesium ions are essential cofactors for DNases, enzymes that degrade DNA. By sequestering Mg^{2+} , **disodium glutarate** can inhibit the activity of these nucleases, thereby protecting the liberated DNA from degradation during the extraction process. While likely a weaker chelator than EDTA, its activity may be sufficient for many applications and could offer advantages in downstream enzymatic reactions where excessive EDTA can be inhibitory.

The potential advantages of incorporating **disodium glutarate** into nucleic acid extraction protocols include:

- Dual Functionality: Acting as both a buffering agent and a chelating agent.
- Alternative to EDTA: Providing an alternative that may have less of an inhibitory effect on downstream applications like PCR.
- Biodegradability: Glutaric acid is a naturally occurring metabolite, suggesting good biodegradability.

Experimental Protocols

The following are hypothetical protocols for the use of **disodium glutarate** in nucleic acid extraction. These protocols are based on standard extraction principles and the known chemical properties of **disodium glutarate**. It is important to note that these are theoretical and have not been experimentally validated.

Protocol 1: Genomic DNA Extraction from Mammalian Cells using a Disodium Glutarate-Based Lysis Buffer

This protocol describes a method for extracting genomic DNA from cultured mammalian cells.

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS)
- Glutarate Lysis Buffer (GLB): 50 mM **Disodium Glutarate** (pH 7.0), 1% Sodium Dodecyl Sulfate (SDS), 100 mM NaCl
- RNase A (10 mg/mL)
- Proteinase K (20 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- Elution Buffer (EB): 10 mM Tris-HCl, pH 8.5[3]
- Microcentrifuge tubes
- Microcentrifuge
- Water bath or heat block

Procedure:

- Cell Harvesting: Harvest up to 1×10^7 cells by centrifugation at $500 \times g$ for 5 minutes. Discard the supernatant.

- Cell Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
- Cell Lysis: Resuspend the cell pellet in 500 μ L of Glutarate Lysis Buffer (GLB). Add 5 μ L of RNase A and incubate at 37°C for 30 minutes.
- Protein Digestion: Add 10 μ L of Proteinase K and incubate at 56°C for 1-2 hours with occasional vortexing.
- Phenol-Chloroform Extraction: Add an equal volume (500 μ L) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
- DNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 2 volumes of ice-cold 100% ethanol and mix by inverting until a precipitate is visible.
- Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 μ L of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Elution: Resuspend the DNA pellet in 50-100 μ L of Elution Buffer (EB). Incubate at 65°C for 10 minutes to aid in dissolution.
- Storage: Store the purified genomic DNA at -20°C.

Data Presentation

The following table presents hypothetical quantitative data to illustrate the potential performance of a **disodium glutarate**-based extraction protocol compared to a standard protocol utilizing EDTA. This data is for illustrative purposes only and is not derived from experimental results.

Buffer System	Sample Type	DNA Yield (μ g/ 10^6 cells)	A260/A280 Ratio	A260/A230 Ratio
Standard Lysis				
Buffer (with EDTA)	Mammalian Cells	30.5 \pm 2.1	1.85 \pm 0.05	2.10 \pm 0.15
Glutarate Lysis Buffer (GLB)				
Buffer (with EDTA)	Mammalian Cells	28.9 \pm 2.5	1.83 \pm 0.06	2.05 \pm 0.18
Standard Lysis				
Buffer (with EDTA)	Bacterial Cells	15.2 \pm 1.8	1.88 \pm 0.04	2.20 \pm 0.10
Glutarate Lysis Buffer (GLB)	Bacterial Cells	14.5 \pm 2.0	1.86 \pm 0.05	2.15 \pm 0.12

Table 1: Hypothetical Comparison of Nucleic Acid Yield and Purity. The data suggests that a **disodium glutarate**-based lysis buffer could potentially provide comparable yield and purity of genomic DNA to a standard EDTA-based buffer.

Visualizations

Experimental Workflow

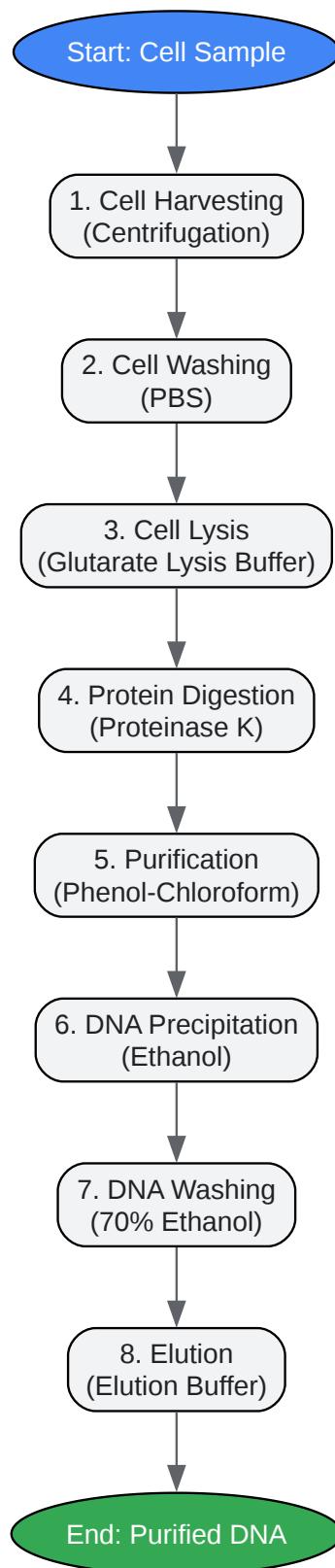
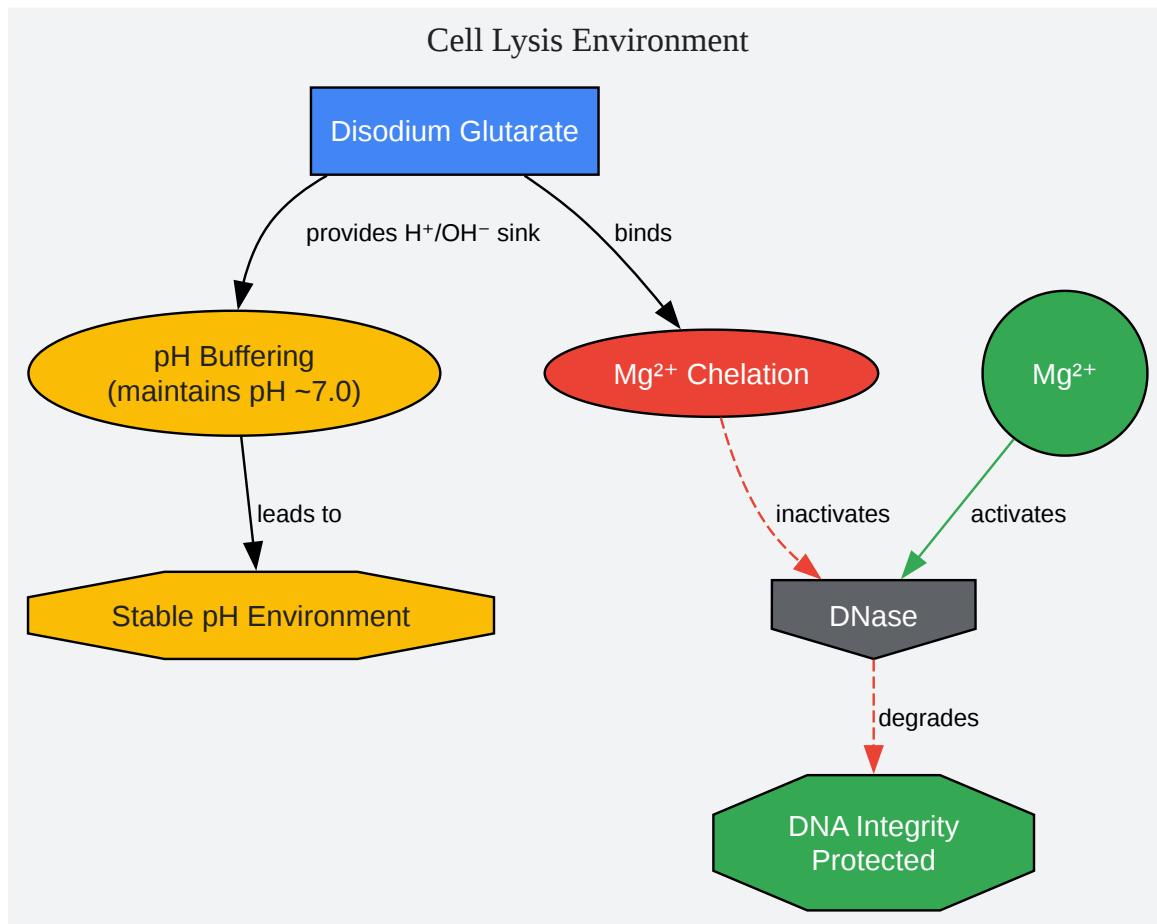
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Figure 1: Experimental workflow for nucleic acid extraction using a **disodium glutarate**-based protocol.

Proposed Mechanism of Disodium Glutarate



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Figure 2: Proposed dual mechanism of **disodium glutarate** in the lysis buffer.

Conclusion

While further experimental validation is required, the chemical properties of **disodium glutarate** make it a theoretically viable candidate for use in nucleic acid extraction protocols. Its ability to both buffer the solution and chelate divalent cations that are cofactors for nucleases suggests it could be a valuable and versatile reagent. The protocols and data presented here

provide a framework for researchers to begin exploring the potential of **disodium glutarate** in their own nucleic acid extraction workflows. Future studies should focus on optimizing the concentration of **disodium glutarate**, evaluating its efficacy with a wide range of sample types, and directly comparing its performance to standard chelating agents like EDTA in various downstream applications.

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